2-(Biphenyl-4-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
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Overview
Description
1-(4-BIPHENYLYLACETYL)-4-(METHYLSULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BIPHENYLYLACETYL)-4-(METHYLSULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the biphenylacetyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-BIPHENYLYLACETYL)-4-(METHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-BIPHENYLYLACETYL)-4-(METHYLSULFONYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BIPHENYLYLACETYL)-4-(METHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The biphenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-BIPHENYLYLACETYL)-4-(METHYLSULFONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.
1-(4-BIPHENYLYLACETYL)-4-(METHYLSULFONYL)MORPHOLINE: Contains a morpholine ring instead of piperazine.
1-(4-BIPHENYLYLACETYL)-4-(METHYLSULFONYL)PYRROLIDINE: Features a pyrrolidine ring instead of piperazine.
Uniqueness
1-(4-BIPHENYLYLACETYL)-4-(METHYLSULFONYL)PIPERAZINE is unique due to its specific combination of functional groups and the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-2-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C19H22N2O3S/c1-25(23,24)21-13-11-20(12-14-21)19(22)15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
InChI Key |
QNNIUYVHICCSAR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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